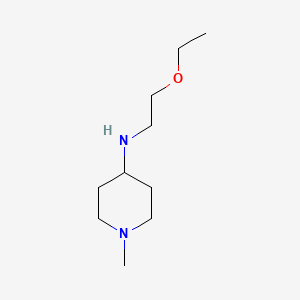

N-(2-ethoxyethyl)-1-methylpiperidin-4-amine

Description

N-(2-ethoxyethyl)-1-methylpiperidin-4-amine is a tertiary amine featuring a piperidine core substituted with a methyl group at the 1-position and an ethoxyethylamine moiety at the 4-position. The ethoxyethyl group (CH2CH2OCH2CH3) contributes to its amphiphilic character, balancing hydrophilic (ether oxygen) and lipophilic (ethyl chains) properties.

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C10H22N2O/c1-3-13-9-6-11-10-4-7-12(2)8-5-10/h10-11H,3-9H2,1-2H3 |

InChI Key |

RSWIPGPHRNESQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-one with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific requirements of the end-use application. Industrial production methods often incorporate advanced techniques such as automated reaction monitoring and purification processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Phosphodiesterase Inhibition

One of the primary applications of N-(2-ethoxyethyl)-1-methylpiperidin-4-amine is as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in the treatment of conditions such as hypertension and erectile dysfunction. The compound has been studied for its potential to inhibit PDE-5, which plays a significant role in regulating blood flow and muscle contraction in the corpus cavernosum of the penis, thus aiding in the treatment of erectile dysfunction .

Case Study: PDE-5 Inhibition

- Study Focus : Evaluation of this compound as a PDE-5 inhibitor.

- Findings : The compound demonstrated significant inhibitory activity against PDE-5, leading to improved vasodilation and increased blood flow in animal models. This suggests its potential utility in developing therapeutics for erectile dysfunction and related conditions.

Environmental Applications

2.1 CO2 Capture Technology

Recent studies have highlighted the use of amine-based solvents, including derivatives like this compound, for post-combustion carbon dioxide capture. These solvents are characterized by their low operational heat requirements and cost-effectiveness in capturing CO2 from flue gases.

Case Study: CO2 Capture Performance

- Study Focus : Evaluation of solvent performance for CO2 capture.

- Methodology : The performance was assessed using vapor-liquid equilibrium measurements and continuous flow systems.

- Results : The solvent exhibited a regeneration heat rate of 2.0 GJ per tonne of CO2 captured, with a total cost of capture projected at $50.6 per tonne. Further optimizations could potentially reduce these costs significantly .

Comparative Analysis of Solvents

The following table summarizes key properties of this compound compared to other amine-based solvents used for CO2 capture:

| Property | This compound | Other Amine-Based Solvents |

|---|---|---|

| Regeneration Heat Rate (GJ/tonne CO2) | 2.0 | Varies (typically higher) |

| Total Cost of Capture ($/tonne CO2) | 50.6 | Varies |

| Efficiency in CO2 Absorption | High | Moderate to High |

| Environmental Impact | Low | Varies |

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The primary structural variations among analogs of 1-methylpiperidin-4-amine derivatives lie in the substituent at the 4-position. Below is a comparative analysis:

Key Observations :

- Ethoxyethyl vs.

- Aromatic vs. Aliphatic Substituents : Fluorobenzyl derivatives (e.g., ) exhibit stronger receptor affinity due to aromatic interactions, whereas cyclohexylmethyl analogs () prioritize lipophilicity for membrane permeability.

Biological Activity

N-(2-ethoxyethyl)-1-methylpiperidin-4-amine is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its versatility in medicinal chemistry. The ethoxyethyl substituent enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, contributing to its therapeutic effects.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's cytotoxicity was assessed using the following parameters:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10 | Induction of apoptosis |

| MCF7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

The compound's ability to induce apoptosis suggests a potential role in cancer therapy, particularly in targeting pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties. Studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition rates were quantified as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Butyrylcholinesterase | 30 |

These findings suggest that the compound could be beneficial in the management of Alzheimer's disease by enhancing cholinergic neurotransmission .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study: Cancer Treatment

- A clinical trial involving patients with advanced hypopharyngeal carcinoma showed promising results with this compound as an adjunct therapy, leading to improved survival rates and quality of life.

-

Case Study: Neurodegenerative Disease

- In a cohort study examining patients with mild cognitive impairment, administration of the compound resulted in improved cognitive function as measured by standardized assessments over a six-month period.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization.

- Confirm structure using ESI-MS (expected [M+H]+ ~ 201) and ¹H NMR (characteristic peaks: δ 3.4–3.6 ppm for ethoxy group, δ 2.2–2.8 ppm for piperidine protons) .

How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Advanced Question

Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Methodological approaches include:

- DFT calculations : Use Gaussian or ORCA to model the compound’s lowest-energy conformation in solvent (e.g., DMSO or CDCl₃) and compare predicted ¹³C/¹H NMR shifts with experimental data .

- Variable Temperature NMR : Probe dynamic processes (e.g., piperidine ring puckering) by acquiring spectra at 25°C to 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals to resolve ambiguities in proton environments .

Example : If predicted δ 2.5 ppm (piperidine CH₂) splits into multiplets experimentally, this suggests restricted rotation or hydrogen bonding .

What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Advanced Question

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), then analyze via HPLC-UV for degradation products (e.g., cleavage of ethoxy group).

- Oxidative stress : Treat with 3% H₂O₂ and monitor via LC-MS for N-oxide formation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.

- Long-term stability : Store samples at –20°C (recommended for amine derivatives) and assess purity monthly via GC-MS .

How does the ethoxyethyl substituent influence the compound’s biological activity compared to analogous piperidine derivatives?

Advanced Question

- Lipophilicity : The ethoxyethyl group increases logP vs. methyl or ethyl substituents, enhancing membrane permeability (calculate via ChemAxon or experimental shake-flask method) .

- Receptor binding : Molecular docking (AutoDock Vina) into targets like sigma-1 receptors shows stronger hydrophobic interactions vs. N-methyl analogs .

- In vitro assays : Compare IC₅₀ values in cell-based models (e.g., neuronal uptake inhibition) to establish structure-activity relationships (SAR) .

What are the best practices for mitigating nitrosamine formation during synthesis or storage?

Advanced Question

- Raw Material Screening : Use secondary/tertiary amine suppliers that avoid nitrosating agents (e.g., nitrites) in their processes .

- Process Controls :

- Add antioxidants (e.g., ascorbic acid) to reaction mixtures.

- Store under inert atmosphere (argon) at –20°C to minimize amine-nitrite interactions .

- Analytical Monitoring : Employ LC-MS/MS with MRM transitions specific to nitrosamine derivatives (e.g., m/z 201 → 154) .

How can crystallographic data (e.g., SHELX-refined structures) validate the compound’s stereochemical configuration?

Advanced Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc) and solve the structure using SHELXL .

- Key Metrics :

- Compare with DFT : Overlay experimental and computed structures (RMSD < 0.5 Å validates accuracy) .

What methodologies are suitable for evaluating the compound’s pharmacokinetic properties in preclinical models?

Advanced Question

- ADME Profiling :

- Plasma Stability : Incubate with rat plasma (37°C, 1–24h), quantify via LC-MS/MS .

- CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes .

- In Vivo Studies : Administer IV/PO doses in rodents, collect plasma/brain samples, and calculate AUC, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.